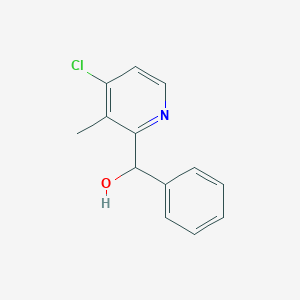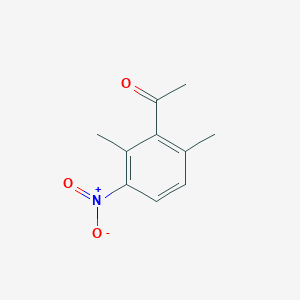
1-(2,6-Dimethyl-3-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethyl-3-nitrophenyl)ethanone is an organic compound with the molecular formula C10H11NO3 It is a derivative of acetophenone, where the phenyl ring is substituted with two methyl groups at the 2 and 6 positions and a nitro group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
1-(2,6-Dimethyl-3-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 2,6-dimethylacetophenone. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as the nitrating agent. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the 3 position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
1-(2,6-Dimethyl-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an acidic or basic medium.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 1-(2,6-Dimethyl-3-aminophenyl)ethanone.
Oxidation: 1-(2,6-Dimethyl-3-nitrophenyl)acetic acid.
Substitution: Depending on the electrophile used, various substituted derivatives of this compound.
科学的研究の応用
1-(2,6-Dimethyl-3-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(2,6-Dimethyl-3-nitrophenyl)ethanone and its derivatives depends on the specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological outcomes.
類似化合物との比較
1-(2,6-Dimethyl-3-nitrophenyl)ethanone can be compared with other nitro-substituted acetophenones:
1-(3-Nitrophenyl)ethanone: Lacks the methyl groups, resulting in different chemical reactivity and biological activity.
1-(2,4-Dimethyl-3-nitrophenyl)ethanone: The position of the methyl groups affects the compound’s steric and electronic properties.
1-(2,6-Dimethyl-4-nitrophenyl)ethanone: The nitro group at the 4 position leads to different substitution patterns and reactivity.
特性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
1-(2,6-dimethyl-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO3/c1-6-4-5-9(11(13)14)7(2)10(6)8(3)12/h4-5H,1-3H3 |
InChIキー |
XPYBKKPWGOPZOM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


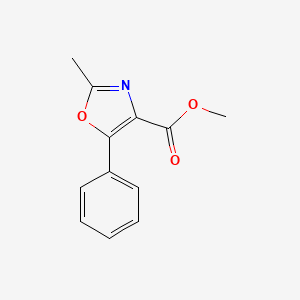
![Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13087709.png)


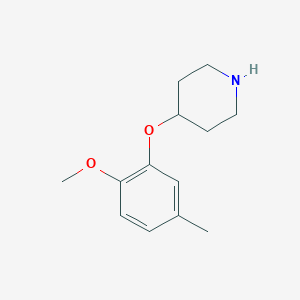
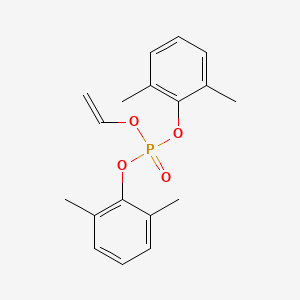
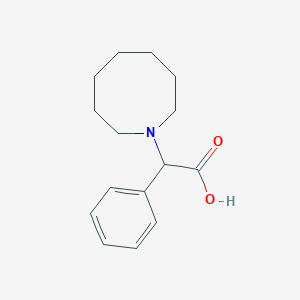
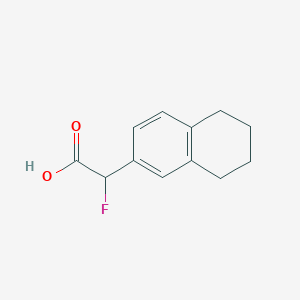
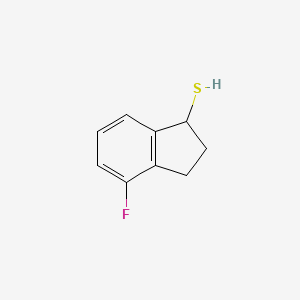
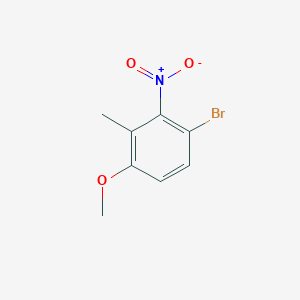
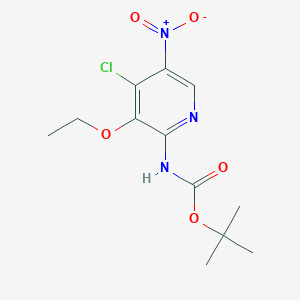
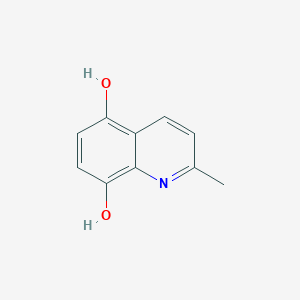
![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13087779.png)
